molecular formula C8H10N2O3 B1405080 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one CAS No. 1624262-14-1

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Cat. No. B1405080
M. Wt: 182.18 g/mol
InChI Key: ZEFINVBVIJQTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is a chemical compound that belongs to the pyridine family. It is commonly known as EMPNO and has a molecular weight of 203.2 g/mol. EMPNO is widely used in scientific research due to its unique chemical properties.

Scientific Research Applications

Antimitotic Agents

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one derivatives have been studied for their potential as antimitotic agents. Antimitotic agents are compounds that can inhibit cell division, making them potential candidates for anticancer therapies. A study found that the oxime of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate exhibited antitumor activity in mice. These compounds act by inhibiting the incorporation of pyrimidine nucleosides into DNA and RNA, which is a possible mechanism of action for their antimitotic properties (Temple et al., 1992).

Drug Solubility Improvement

The solubility of drug-like compounds is a critical aspect of medicinal chemistry. A study demonstrated the use of ultrasound irradiation to enhance the solubility of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a molecule with poor water solubility. This method involved the formation of amine salts, offering a novel template for improving the solubility of poorly soluble compounds (Machado et al., 2013).

Fluorescent Probes for Metal Ion Detection

Derivatives of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one have been utilized in the development of fluorescent probes for detecting metal ions. These compounds have shown selective and sensitive responses to Fe3+ and Hg2+ ions in aqueous media, indicating their potential use in environmental monitoring and biological systems (Singh et al., 2020).

Electronic and Vibrational Spectroscopy

Studies on the electronic and vibrational properties of 2-ethylamino- and 2-methylamino-derivatives of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one have contributed to the understanding of their excited electronic states. Such research is vital for applications in spectroscopy and materials science (Lorenc et al., 2002).

Synthesis of Novel Compounds

Research has focused on synthesizing new compounds using 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one derivatives as intermediates. For instance, the synthesis of 2-aryl(hetaryl)- and 2,3-polymethylene-5-nitropyridines has been achieved by reacting 1-methyl-3,5-dinitropyridin-2(1H)-one with various ketones and ammonia (Sagitullina et al., 2009).

properties

IUPAC Name

1-ethyl-6-methyl-5-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-9-6(2)7(10(12)13)4-5-8(9)11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFINVBVIJQTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=CC1=O)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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